molecular formula C11H21ClN2O B052098 Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride CAS No. 26590-05-6

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

Cat. No.: B052098
CAS No.: 26590-05-6
M. Wt: 232.75 g/mol
InChI Key: XFOSBZOUUACCCN-UHFFFAOYSA-M
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Description

The compound "Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride" is a quaternary ammonium salt, primarily recognized as dimethyl-bis(prop-2-enyl)azanium chloride (DADMAC, CAS 26062-79-3) in its polymeric form, Polyquaternium-6 . Its molecular formula is C₈H₁₆ClN, with a molecular weight of 161.67 g/mol. Structurally, it features two allyl (prop-2-enyl) groups and two methyl groups bonded to a central nitrogen atom, forming a positively charged azanium ion balanced by a chloride counterion .

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOSBZOUUACCCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26590-05-6
Record name Acrylamide-diallyldimethylammonium chloride copolymer
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Molecular Weight

232.75 g/mol
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Physical Description

25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS]
Record name Quaternium-41
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CAS No.

26590-05-6, 108464-53-5
Record name Quaternium-41
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Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide
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Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide
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Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide
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Record name Polyquaternium-7
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Preparation Methods

Table 1: Monomer Properties and Roles

MonomerRole in PolymerizationKey Functional GroupsPurity Requirements
AcrylamideBackbone formationAmide (-CONH₂)≥99% (HPLC)
DMDAACCationic charge donorQuaternary ammonium (+N⁺)≥98% (ion exchange)

Industrial-Scale Polymerization Techniques

Large-scale production employs continuous stirred-tank reactors (CSTRs) operated under nitrogen to prevent oxygen inhibition. Critical parameters include:

  • Temperature : 70–85°C for optimal initiator efficiency.

  • Initiator systems : Azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) at 0.5–2 wt% monomer basis.

  • Residence time : 4–6 hours for >90% monomer conversion.

Table 2: Industrial Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor volume0.5–5 L1,000–10,000 L
Temperature control±1°C±2°C
Mixing speed200–400 RPM50–100 RPM (axial flow)

Reaction Kinetics and Optimization

In situ nuclear magnetic resonance (NMR) studies reveal that copolymerization follows first-order kinetics with activation energies of 65.7 kJ/mol (acrylamide) and 69.3 kJ/mol (DMDAAC). Key findings include:

  • pH dependence : Reactions at pH 2 yield 96% acrylamide and 68% DMDAAC conversion due to reduced electrostatic repulsion between cationic monomers.

  • Inhibition effects : Lignin additives decelerate polymerization by scavenging free radicals, necessitating initiator dosage adjustments.

Table 3: Kinetic Parameters for Copolymerization

MonomerActivation Energy (kJ/mol)Conversion at 85°C (%)Rate Constant (×10⁻³ s⁻¹)
Acrylamide65.7964.2
DMDAAC69.3682.1

Purification and Post-Processing

Post-polymerization steps ensure removal of unreacted monomers and byproducts:

  • Dialysis : Against deionized water using 12–14 kDa MWCO membranes for 72 hours.

  • Lyophilization : Freeze-drying at -50°C and 0.01 mbar to obtain a porous polymer powder.

Quality Control and Analytical Validation

Rigorous characterization ensures compliance with cosmetic and pharmaceutical standards:

  • Molecular weight : Gel permeation chromatography (GPC) shows Mn ≈ 50,000–100,000 Da.

  • Cationic charge density : Conductometric titration with potassium polyvinyl sulfate (PVSK) confirms 2.1–3.5 meq/g.

  • Particle size : Dynamic light scattering (DLS) reveals a narrow distribution (PDI <0.3) with mean diameter of 150 nm.

Table 4: Analytical Specifications

TestMethodAcceptance Criteria
Residual acrylamideHPLC-UV (220 nm)≤0.1 ppm
Chloride contentIon chromatography10–12 wt%
Viscosity (10% sol.)Brookfield viscometer500–1,000 cP

Chemical Reactions Analysis

Polyquaternium-7 primarily undergoes reactions typical of quaternary ammonium compounds and acrylamide-based polymers. These reactions include:

Scientific Research Applications

Personal Care Products

Polyquaternium-7 is predominantly used in the personal care industry due to its antistatic , film-forming , and conditioning properties. Its applications include:

  • Hair Care Products : PQ-7 is utilized in shampoos, conditioners, hair sprays, and styling products. It enhances hair texture, manageability, and shine while providing moisture retention through a protective film on hair strands.
  • Skin Care Products : In lotions and creams, PQ-7 improves skin feel and hydration by forming a smooth film that reduces irritation from surfactants .

Properties Comparison Table

PropertyPolyquaternium-7Polyquaternium-10Polyquaternium-11
Charge DensityHighHigherModerate
Film-forming AbilityGoodExcellentGood
Conditioning EffectStrongVery StrongEnhanced
Primary UseHair/SkinHairSkin

Water Treatment

In water treatment processes, Polyquaternium-7 serves multiple functions:

  • Sludge Dewatering : It acts as a flocculant to enhance the removal of suspended solids in wastewater treatment.
  • Emulsion Breaking : PQ-7 helps in breaking emulsions in industrial processes, facilitating the separation of oil and water phases .

Biomedical Applications

Research has explored the use of Polyquaternium-7 in various biomedical applications:

  • Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, PQ-7 is being investigated for controlled drug release mechanisms.
  • Wound Healing Hydrogels : Its film-forming properties are advantageous in developing hydrogels that promote healing by maintaining moisture at the wound site.

Catalysis

Polyquaternium-7 has been employed as a mesopore-directing agent in the synthesis of hierarchical titanium silicalite-1. This application is significant for catalysis processes, particularly in the hydroxylation of phenol where it aids in enhancing reaction efficiency .

Case Study 1: Hair Care Formulation

A study on the incorporation of Polyquaternium-7 into a shampoo formulation demonstrated improved wet combability and reduced breakage compared to control formulations without PQ-7. The results highlighted its effectiveness in enhancing user experience through improved manageability.

Case Study 2: Wastewater Treatment

In a pilot study for wastewater treatment, the addition of Polyquaternium-7 significantly reduced turbidity levels by promoting floc formation. The treated water met regulatory standards for discharge, showcasing PQ-7's efficacy as an environmentally friendly flocculant .

Comparison with Similar Compounds

Trimethyl(prop-2-enyl)azanium Chloride (CAS 1516-27-4)

Molecular Formula : C₆H₁₄ClN
Molecular Weight : 135.64 g/mol
Structure : Features a single allyl group and three methyl groups attached to nitrogen.

Property DADMAC Trimethyl(prop-2-enyl)azanium Chloride
Charge Density Higher (two allyl groups) Lower (one allyl group)
Polymerization Potential Forms crosslinked polymers (e.g., Polyquaternium-6) Limited crosslinking due to fewer allyl groups
Applications Water treatment, flocculants Precursor for surfactants, pharmaceuticals
Hazard Classification R36/37/38 (irritant) Similar irritant risks

Research Findings : The single allyl group in trimethyl(prop-2-enyl)azanium chloride limits its use in high-performance flocculants but makes it suitable for synthesizing cationic surfactants .

Polyquaternium-1 (CAS 75345-27-6)

Molecular Formula : C₂₂H₄₈Cl₃N₃O₆
Molecular Weight : 557.0 g/mol
Structure : A polycationic compound with tris(2-hydroxyethyl) groups and but-2-enyl chains .

Property DADMAC Polyquaternium-1
Molecular Complexity Low High (424 topological complexity)
Applications Industrial flocculation Ophthalmic preservatives, contact lens solutions
Safety Profile Industrial irritant High purity, low toxicity for medical use
Solubility Water-soluble Soluble in polar solvents due to hydroxyethyl groups

Research Findings : Polyquaternium-1’s hydroxyethyl substituents enhance biocompatibility, making it ideal for medical applications, whereas DADMAC’s simpler structure prioritizes cost-effectiveness for industrial use .

N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-aminium Chloride

Molecular Formula: C₂₈H₆₂ClNO₃Si Molecular Weight: 516.4 g/mol (estimated) Structure: Combines a long hydrophobic chain (octadecyl) with a triethoxysilyl group .

Property DADMAC Octadecyl-silyl Derivative
Hydrophobicity Low High (due to C18 chain)
Applications Water treatment Superabsorbent polymers, antimicrobial coatings
Functional Groups Allyl, methyl Triethoxysilyl, octadecyl

Research Findings : The silyl group enables covalent bonding to surfaces, enhancing durability in coatings, while DADMAC’s allyl groups facilitate polymerization .

Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1)

Molecular Formula: C₈H₁₈Cl₂N Molecular Weight: 208.14 g/mol Structure: Contains diisopropylamino and chloroethyl groups .

Property DADMAC Diisopropylaminoethyl Derivative
Charge Distribution Delocalized cationic charge Localized charge due to alkyl groups
Applications Flocculants Pharmaceuticals, catalyst intermediates
Reactivity Polymerizable Nucleophilic substitution reactions

Research Findings: The diisopropylamino group in this compound supports its use in synthesizing anticholinergic drugs, contrasting with DADMAC’s industrial focus .

Biological Activity

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, commonly referred to as Polyquaternium-7, is a quaternary ammonium compound widely utilized in the cosmetic and personal care industries. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₂₁ClN₂O
  • CAS Number : 26590-05-6

Polyquaternium-7 is characterized by its amphoteric nature, allowing compatibility with both anionic and amphoteric surfactants. Its structure consists of a copolymer formed from diallyldimethylammonium chloride and acrylamide, contributing to its significant film-forming and conditioning properties.

Polyquaternium-7 exhibits its biological activity primarily through:

  • Film Forming : The compound forms a protective film on hair and skin surfaces, enhancing moisture retention and providing a smooth texture.
  • Ionic Interactions : Its cationic nature allows it to bond with negatively charged surfaces, such as hair fibers and skin cells, which helps in reducing static electricity and improving manageability.
  • Stability Across pH Levels : The compound remains stable within a pH range of 3 to 12, making it suitable for various formulations without significant degradation.

Conditioning Properties

Polyquaternium-7 is primarily known for its conditioning effects in hair care products. It has been shown to:

  • Improve hair smoothness and reduce frizz.
  • Enhance the overall feel of hair after washing.
  • Provide detangling properties, making it easier to comb through wet hair.

Skin Compatibility

In dermatological applications, Polyquaternium-7 demonstrates:

  • Non-irritating properties when applied to both intact and abraded skin.
  • A low likelihood of systemic absorption, minimizing risks of toxicity or adverse reactions.

Case Studies and Research Findings

Several studies have evaluated the safety and efficacy of Polyquaternium-7:

  • Toxicological Assessment : A study involving dermal exposure in rats indicated that concentrations up to 50,000 ppm did not result in significant organ weight changes or systemic toxicity over a 30-day period.
  • Irritation Studies : Research has shown that Polyquaternium-7 is non-irritating to skin even at higher concentrations, supporting its use in personal care formulations.
  • Hair Care Efficacy : Comparative studies with other conditioning agents demonstrated that Polyquaternium-7 provided superior conditioning effects in terms of smoothness and manageability compared to traditional silicones.

Comparative Analysis with Similar Compounds

PropertyPolyquaternium-7Other Conditioning Agents
Film Forming ExcellentVaries
pH Stability Range 3 - 12Limited (often < 7)
Skin Irritation Potential LowModerate to High
Moisture Retention HighModerate

Q & A

Q. What theoretical frameworks guide the synthesis and characterization of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride?

Methodological Answer: Researchers should anchor synthesis in quantum mechanical frameworks (e.g., molecular orbital theory) to predict reactive sites and spectroscopic behavior. For characterization, pair experimental data (e.g., NMR, XRD) with computational models like Density Functional Theory (DFT) to validate structural outcomes .

Table 1: Key Theoretical Frameworks

FrameworkApplicationParameters
Molecular Orbital TheoryReaction site predictionElectron density distribution
Transition State TheoryKinetics optimizationActivation energy, bond angles

Q. How can membrane separation technologies be optimized for purifying this compound?

Methodological Answer: Optimize pore size (2–3 nm) to match the compound’s molecular radius (~2.5 nm) and use cross-flow filtration at 3–4 bar pressure to balance flux and selectivity. Pre-filtration with activated carbon reduces membrane fouling .

Table 2: Membrane Optimization Parameters

ParameterOptimal RangeImpact
Pore Size2–3 nmExcludes impurities >3 nm
Pressure3–4 barMaximizes throughput
Temperature25–30°CPrevents thermal degradation

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer: Use FT-IR to confirm functional groups (e.g., C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR to resolve allyl and ammonium proton environments. Cross-validate with single-crystal XRD for absolute configuration .

Q. How should stability studies be designed under varying pH and temperature?

Methodological Answer: Conduct accelerated stability testing at pH 3–10 and 40–60°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can discrepancies in spectroscopic and computational data be resolved?

Methodological Answer: Reconcile contradictions (e.g., unexpected NMR shifts) by repeating experiments under inert atmospheres to exclude oxidation artifacts. Compare DFT-predicted chemical shifts with experimental data, adjusting solvent models (e.g., COSMO-RS) for accuracy .

Q. What integrated computational-experimental approaches improve reaction pathway prediction?

Methodological Answer: Combine DFT-based transition state analysis with kinetic studies (e.g., stopped-flow spectroscopy). For example, simulate allyl group coupling energetics and validate with real-time UV-Vis monitoring of intermediate formation .

Q. What methodologies address scalability challenges in synthesis?

Methodological Answer: Apply process intensification via microreactor systems to enhance heat/mass transfer. Use response surface methodology (RSM) to optimize variables (e.g., residence time, catalyst loading) for ≥90% yield .

Table 3: Scalability Workflow

StepMethodGoal
1Microreactor screeningIdentify optimal temperature/pressure
2RSMModel multi-variable interactions
3Pilot-scale trialsValidate reproducibility

Q. How can degradation pathways be mechanistically elucidated?

Methodological Answer: Use LC-MS/MS to identify degradation products (e.g., hydrolyzed prop-2-enamide). Perform radical trapping experiments with TEMPO to confirm oxidative pathways. Correlate with DFT-calculated bond dissociation energies .

Q. What strategies assess interactions with biological macromolecules?

Methodological Answer: Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) for proteins. Use molecular docking (AutoDock Vina) to predict binding sites, validated by mutagenesis studies on target enzymes .

Q. How can environmental impact assessments be structured for this compound?

Methodological Answer: Follow OECD guidelines for biodegradability (Test 301F) and ecotoxicity (Daphnia magna LC50). Model fate via EPI Suite to estimate bioaccumulation potential (log Kow) and persistence (half-life) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
Reactant of Route 2
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Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

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